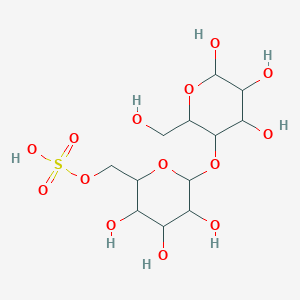
Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxopropanoate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-6-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Formation of 3-(2-hydroxy-6-methylphenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(2-bromo-6-methylphenyl)-3-hydroxypropanoate.
Oxidation: Formation of ethyl 3-(2-bromo-6-carboxyphenyl)-3-oxopropanoate.
科学研究应用
Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceutical agents.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
作用机制
The mechanism of action of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and the oxopropanoate group play crucial roles in its reactivity and binding affinity to these targets.
相似化合物的比较
- Ethyl 3-(2-chloro-6-methylphenyl)-3-oxopropanoate
- Ethyl 3-(2-fluoro-6-methylphenyl)-3-oxopropanoate
- Ethyl 3-(2-iodo-6-methylphenyl)-3-oxopropanoate
Comparison: Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity in substitution and other chemical reactions. Additionally, the bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-11(15)7-10(14)12-8(2)5-4-6-9(12)13/h4-6H,3,7H2,1-2H3 |
InChI 键 |
SSBVGNLEKVFMOJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)




![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)

methylamine](/img/structure/B12072240.png)
